1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Description
1-(Oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the 1-position and a 4-phenylpiperazine-1-carbonyl group at the 4-position. The oxan-4-yl group may enhance solubility compared to aromatic substituents, while the 4-phenylpiperazine moiety is commonly associated with receptor-binding activity, particularly at adrenergic and serotonergic targets .
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19-14-16(15-23(19)18-6-12-26-13-7-18)20(25)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSZEIEYRIXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realm of neuropharmacology and cancer therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H33N3O, with a molecular weight of approximately 343.5062 g/mol. The compound features a pyrrolidine ring, a piperazine moiety, and an oxane group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The specific mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathway Activation : It activates caspases and other apoptotic markers, leading to programmed cell death.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate:
- Anxiolytic Effects : Animal models have demonstrated that the compound reduces anxiety-like behaviors.
- Antidepressant Activity : Behavioral assays suggest that it may enhance serotonin levels in the brain.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells | Promising anticancer agent |
| Animal model for anxiety | Reduced anxiety-like behaviors compared to control | Potential anxiolytic drug |
| Mechanistic study on receptor binding | High affinity for serotonin receptors | Supports antidepressant potential |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : Reaction of oxan-4-ylmethyl chloride with piperidine derivatives.
- Optimization Techniques : Conditions such as temperature and solvent choice are optimized for yield.
Related Compounds
Similar compounds have been synthesized and studied for their biological activities. For example:
- Piperazine Derivatives : Show varying degrees of neuropharmacological effects.
These comparisons highlight the unique structural features of this compound that may contribute to its distinct biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activities
Anti-Alzheimer’s Activity
Pyrrolidin-2-one derivatives with benzyl or piperidine substituents have shown efficacy as acetylcholinesterase (AChE) inhibitors. For example:
- Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) exhibited anti-Alzheimer’s activity comparable to donepezil, a reference AChE inhibitor. The 4-methoxybenzyl group may enhance blood-brain barrier penetration .
- Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) demonstrated improved binding kinetics due to trifluoromethyl and dimethoxy substituents .
Antiarrhythmic and Hypotensive Effects
Arylpiperazine-linked pyrrolidin-2-one derivatives are prominent in cardiovascular research:
- S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) showed potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) and prolonged hypotensive effects. Fluorine substituents on the phenyl ring enhanced alpha1-adrenoceptor (AR) affinity .
- Compound 7 (1-{3-[4-(2-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) exhibited high alpha1-AR affinity (pKi = 7.13), with chloro substitution optimizing receptor interaction .
Comparison : The target compound’s 4-phenylpiperazine group aligns with these analogs, but the absence of electron-withdrawing groups (e.g., Cl, F) may reduce alpha-AR affinity. The oxan-4-yl group could mitigate hydrophobicity, improving metabolic stability.
Antioxidant Activity
Pyrrolidin-2-one derivatives with thioxo-oxadiazole substituents demonstrated radical scavenging activity:
Structural and Receptor-Binding Trends
Alpha-Adrenoceptor Affinity
*Estimated from analogous derivatives.
Key Observations :
- Chloro or fluoro substituents on the phenyl ring enhance alpha-AR binding.
- Piperazine linker length (propyl vs. butyl) modulates selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
